1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5ClF3NO3 and a molecular weight of 255.58 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoroethoxy group attached to a benzene ring. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 1-chloro-3-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-3-amino-5-(2,2,2-trifluoroethoxy)benzene.
Oxidation: Formation of oxidized derivatives of the trifluoroethoxy group.
Scientific Research Applications
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the nitro group allows for potential redox reactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
- 2-Chloro-5-nitrobenzotrifluoride
- 1-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene
Uniqueness
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The trifluoroethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWYDUYVJRYJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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